molecular formula C9H17NO2S B2633907 Tert-butyl 1,3-thiazinane-4-carboxylate CAS No. 2248260-78-6

Tert-butyl 1,3-thiazinane-4-carboxylate

Cat. No.: B2633907
CAS No.: 2248260-78-6
M. Wt: 203.3
InChI Key: HJYHFCSIMVASOI-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-thiazinane-4-carboxylate: is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol. It is a heterocyclic compound containing a thiazinane ring, which is a six-membered ring with one sulfur and one nitrogen atom. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,3-thiazinane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing a thiol and an amine group, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,3-thiazinane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 1,3-thiazinane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 1,3-thiazinane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazinane ring and the tert-butyl group can influence its binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,3-oxazinane-4-carboxylate: Similar structure but with an oxygen atom instead of sulfur.

    Tert-butyl 1,3-diazane-4-carboxylate: Contains two nitrogen atoms in the ring.

    Tert-butyl 1,3-thiazolidine-4-carboxylate: Five-membered ring with sulfur and nitrogen.

Uniqueness

Tert-butyl 1,3-thiazinane-4-carboxylate is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in unique interactions and reactions that are not possible with oxygen or nitrogen atoms alone. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 1,3-thiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-4-5-13-6-10-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYHFCSIMVASOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCSCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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